molecular formula C29H18N6O6 B15020395 N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis(4-nitrobenzamide)

N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis(4-nitrobenzamide)

Cat. No.: B15020395
M. Wt: 546.5 g/mol
InChI Key: LXKXXVJPMYCUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE is a complex organic compound characterized by multiple cyano and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity and biological activity. These functional groups can participate in various biochemical reactions, leading to the modulation of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and nitrobenzamide derivatives. Examples are:

Uniqueness

N-(2-CYANO-4-{3-CYANO-4-[(4-NITROBENZOYL)AMINO]BENZYL}PHENYL)-4-NITROBENZAMIDE is unique due to its specific arrangement of cyano and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H18N6O6

Molecular Weight

546.5 g/mol

IUPAC Name

N-[2-cyano-4-[[3-cyano-4-[(4-nitrobenzoyl)amino]phenyl]methyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C29H18N6O6/c30-16-22-14-18(1-11-26(22)32-28(36)20-3-7-24(8-4-20)34(38)39)13-19-2-12-27(23(15-19)17-31)33-29(37)21-5-9-25(10-6-21)35(40)41/h1-12,14-15H,13H2,(H,32,36)(H,33,37)

InChI Key

LXKXXVJPMYCUAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.